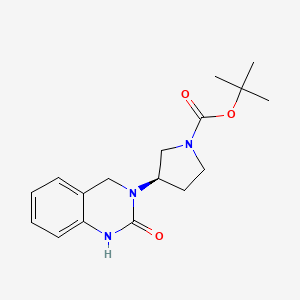![molecular formula C17H17N3O3 B2383483 2-[1-(2-ciano-3-metoxifenil)-1H-pirrol-2-il]-N-etil-N-metil-2-oxoacetamida CAS No. 866042-99-1](/img/structure/B2383483.png)
2-[1-(2-ciano-3-metoxifenil)-1H-pirrol-2-il]-N-etil-N-metil-2-oxoacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Heterocíclica
La cianoacetohidrazida sirve como un precursor versátil en la construcción de compuestos heterocíclicos. Los investigadores han explorado su uso en reacciones de ciclocondensación y ciclación, lo que lleva a la formación de diversos heterociclos. Estos incluyen estructuras heterocíclicas comunes (como tiadiazol y oxadiazol) así como otras menos comunes (como heterociclos fusionados y anillos de siete a ocho miembros como benzodiazepina, oxazepina y benzoxocina) . La capacidad de formar varios tamaños de anillo la hace valiosa para el desarrollo de fármacos y la ciencia de los materiales.
Derivados de Entacapona
La cianoacetohidrazida tiene relevancia en la química medicinal. Por ejemplo, juega un papel en la síntesis de Entacapona, un fármaco utilizado en el tratamiento de la enfermedad de Parkinson. Los investigadores han explorado reacciones de desmetilacion que involucran análogos de la cianoacetohidrazida, particularmente aquellos con patrones de sustitución específicos. Comprender estas transformaciones contribuye al desarrollo de productos farmacéuticos relacionados .
Derivados de Indol
Los derivados de indol exhiben diversas actividades biológicas. Si bien no están directamente relacionados con la cianoacetohidrazida, vale la pena señalar que el ácido indol-3-acético (una hormona vegetal) se produce a partir de la degradación del triptófano en plantas superiores. Los derivados de indol tienen importancia farmacológica y su exploración continúa en el descubrimiento de fármacos y las aplicaciones clínicas .
Propiedades
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-19(2)17(22)16(21)14-8-6-10-20(14)13-7-5-9-15(23-3)12(13)11-18/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPFTIMWCGMLJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride](/img/structure/B2383404.png)


![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)





![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
